1-Cyclohexyl-5-methoxy-2-methyl-1H-indene
Description
Structure
3D Structure
Properties
CAS No. |
646507-69-9 |
|---|---|
Molecular Formula |
C17H22O |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
1-cyclohexyl-5-methoxy-2-methyl-1H-indene |
InChI |
InChI=1S/C17H22O/c1-12-10-14-11-15(18-2)8-9-16(14)17(12)13-6-4-3-5-7-13/h8-11,13,17H,3-7H2,1-2H3 |
InChI Key |
JSLBMNAMJXXZQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1C3CCCCC3)C=CC(=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclohexyl 5 Methoxy 2 Methyl 1h Indene and Analogous Structures
Strategies for Constructing the Indene (B144670) Ring System
The formation of the five-membered ring fused to a benzene (B151609) ring is the crucial step in synthesizing indene derivatives. This is primarily accomplished through intramolecular cyclization reactions of appropriately substituted acyclic precursors.
Cyclization strategies are the cornerstone of indene synthesis, involving the formation of a new carbon-carbon bond to close the five-membered ring. The choice of catalyst—be it a Brønsted acid or a transition metal complex—dictates the nature of the starting materials and the reaction mechanism.
Brønsted acids serve as effective catalysts for the cyclization of specific diene systems to form the indene core under mild conditions. organic-chemistry.org This method is valued for its operational simplicity and the use of readily available, metal-free catalysts.
A prominent approach involves the cyclization of diaryl- or alkyl aryl-1,3-dienes. nih.govacs.org In this reaction, a catalytic amount of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), promotes the efficient formation of various indene derivatives in good to excellent yields. organic-chemistry.org The reaction proceeds smoothly in solvents like dichloromethane (B109758) (DCM) at room temperature. acs.org
The proposed mechanism begins with the Markovnikov protonation of one of the double bonds in the 1,3-diene substrate by the acid catalyst. organic-chemistry.org This generates a stable tertiary benzylic carbocation. organic-chemistry.orgacs.org Subsequently, an intramolecular electrophilic attack by the carbocation onto the adjacent aryl ring (a cationic cyclization) forms the five-membered ring. The final step is a deprotonation event, which regenerates the aromaticity of the benzene ring and releases the acid catalyst, completing the catalytic cycle. acs.org The selectivity of this reaction is high, often avoiding the formation of constitutional isomers. organic-chemistry.org
| Substrate (1,3-Diene) | Catalyst (mol%) | Solvent | Yield (%) |
|---|---|---|---|
| 1,3-diphenyl-2-methyl-1,3-butadiene | TfOH (5) | DCM | 95 |
| 2-methyl-1-(p-tolyl)-3-phenyl-1,3-butadiene | TfOH (5) | DCM | 94 |
| 1-(4-methoxyphenyl)-2-methyl-3-phenyl-1,3-butadiene | TfOH (5) | DCM | 96 |
| 1-(4-chlorophenyl)-2-methyl-3-phenyl-1,3-butadiene | TfOH (5) | DCM | 91 |
Transition metal catalysis offers a diverse and powerful platform for synthesizing complex indene structures, often with high levels of control over regioselectivity and stereoselectivity. nih.govrsc.org Catalysts based on palladium, gold, and silver are particularly prominent in these transformations, enabling unique cycloisomerization and annulation pathways. acs.orgnih.govnih.gov
####### 2.1.1.2.1. Palladium-Catalyzed Approaches (e.g., Suzuki Coupling, Postfunctionalization)
Palladium catalysis provides multiple routes to functionalized indenes. One effective method involves the cyclization of o-alkynylbenzylidene ketones. nih.gov This reaction is initiated by a trans-nucleopalladation of the alkyne, where a nucleophile (like acetate (B1210297) or a halide) and the palladium catalyst add across the triple bond. This is followed by a conjugate addition and is ultimately terminated by the protonolysis of the carbon-palladium bond, yielding 3-substituted indenes in high yields. nih.gov
Another versatile palladium-catalyzed strategy combines a Suzuki coupling reaction with a subsequent ring-closing metathesis. organic-chemistry.org This sequence allows for the controlled construction of functionalized indene derivatives from readily available substituted phenols. organic-chemistry.org This multi-step approach highlights the utility of palladium catalysis in tandem processes for building molecular complexity.
| Starting Materials | Catalyst System | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| o-Alkynylbenzylidene ketone, Acetate source | Pd(OAc)₂ | Nucleopalladation / Conjugate Addition | 3-Acetoxy-substituted indene | nih.gov |
| Substituted phenol (B47542), Vinyl boronic acid, Alkyne | Pd catalyst, Ru catalyst | Suzuki Coupling / Ring-Closing Metathesis | Functionalized indene | organic-chemistry.org |
| N,N-dimethyl-o-alkynylaniline, Arylsiloxane | [Pd(OAc)₂], Ag₂O | Electrophilic cyclization / Arylation | 2,3-Diaryl-N-methylindole (analogous cyclization) | rsc.org |
####### 2.1.1.2.2. Gold-Catalyzed Domino Processes
Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating alkynes for nucleophilic attack, enabling a variety of domino or cascade reactions to form indenes. nih.govacs.org One such process is the intramolecular hydroalkylation of ynamides. nih.govacs.org In this reaction, a gold catalyst activates the ynamide's alkyne, forming a highly electrophilic keteniminium ion intermediate. nih.govacs.org This intermediate is reactive enough to trigger a acs.orgorganic-chemistry.org-hydride shift, creating a carbocation that subsequently undergoes cyclization to furnish a polysubstituted indene. nih.govacs.org This method is notable for its mild reaction conditions and the generation of densely functionalized products. nih.gov
Another significant gold-catalyzed pathway involves the cycloisomerization of o-(alkynyl)styrenes. nih.govacs.org The gold(I) catalyst coordinates to the alkyne, activating it for a 5-endo-dig cyclization with the pendant alkene. This leads to the formation of a key cyclopropyl (B3062369) gold-carbene intermediate. nih.govacs.org This reactive species can then undergo further transformations, such as intramolecular Friedel-Crafts-type reactions or trapping by external nucleophiles, to yield a diverse array of indene derivatives and related polycyclic structures. nih.govacs.org
| Substrate Type | Catalyst | Key Intermediate | Process | Reference |
|---|---|---|---|---|
| Ynamide | NHC-Gold Complex (e.g., IPrAuNTf₂) | Gold-Keteniminium Ion | acs.orgorganic-chemistry.org-Hydride Shift / Cyclization | nih.govacs.org |
| o-(Alkynyl)styrene | Gold(I) Complex (e.g., IPrAuCl/AgOTf) | Cyclopropyl Gold-Carbene | 5-endo-dig Cycloisomerization | nih.govacs.org |
| 1,1-Diarylalkyne with Csp³-H bond | Gold(I) Complex | Gold(I)-Carbene | acs.orgorganic-chemistry.org-H Shift / Csp³-H Activation | rsc.org |
####### 2.1.1.2.3. Silver-Catalyzed Annulative Coupling
Silver catalysis provides a direct route to 1,2,3-substituted indenes through an annulative coupling reaction. nii.ac.jp This method utilizes readily available secondary benzyl (B1604629) alcohols and internal alkynes as starting materials. nii.ac.jp Catalysts such as silver hexafluoroantimonate (AgSbF₆) are effective for this transformation.
The proposed mechanism suggests that the silver catalyst first activates the carbon-oxygen bond of the secondary benzyl alcohol to generate a carbocation intermediate. nii.ac.jp This electrophilic species then undergoes an annulation reaction with the alkyne, followed by deprotonation to form the final indene product and regenerate the active silver(I) catalyst. This procedure offers a straightforward synthetic pathway to trisubstituted indenes under mild conditions. nii.ac.jp
| Benzyl Alcohol | Alkyne | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1-Phenylethanol | Diphenylacetylene | AgSbF₆ (10 mol%) | 1,2-Dichloroethane | 92 |
| 1-(p-Tolyl)ethanol | Diphenylacetylene | AgSbF₆ (10 mol%) | 1,2-Dichloroethane | 95 |
| 1-(4-Methoxyphenyl)ethanol | Diphenylacetylene | AgSbF₆ (10 mol%) | 1,2-Dichloroethane | 95 |
| 1-Phenylethanol | 1,2-Di(p-tolyl)acetylene | AgSbF₆ (10 mol%) | 1,2-Dichloroethane | 94 |
Cyclization Reactions
Transition Metal-Catalyzed Cycloisomerization and Annulation
Cobalt-Catalyzed Reductive Cyclization
Cobalt catalysis has emerged as a powerful tool for the synthesis of cyclic compounds, including indene derivatives. These methods often proceed through metalloradical or organocobalt intermediates, enabling unique and efficient bond formations.
One notable strategy involves a cobalt(III)-carbene radical approach for the synthesis of substituted 1H-indenes. acs.org This method utilizes readily available o-cinnamyl N-tosyl hydrazones as starting materials and a low-spin cobalt(II) complex, [CoII(MeTAA)], as the catalyst. The reaction proceeds via a proposed mechanism involving the formation of a Co(III)-carbene radical intermediate, followed by a radical ring-closure to form an indanyl/benzyl radical. A subsequent 1,2-hydrogen transfer regenerates the catalyst and yields the indene product. acs.org This methodology is applicable to a broad range of substrates, affording functionalized 1H-indenes in good to excellent yields. acs.org
Another approach involves the cobalt-catalyzed [3+2] annulation of o-methoxycarbonylphenylboronic acid with alkynes to produce 2,3-disubstituted indenones. rsc.org This reaction demonstrates excellent regioselectivity, particularly with silyl (B83357) aryl alkynes. The resulting 3-silyl-2-aryl-substituted indenones can be further functionalized, for instance, through a three-step protocol involving C-Si bromination and a Suzuki-Miyaura coupling reaction to yield 2,3-diaryl indenones. rsc.org
Furthermore, cobalt-catalyzed enantioselective desymmetrizing reductive cyclization of alkynyl cyclodiketones has been developed to produce polycyclic tertiary allylic alcohols with contiguous quaternary stereocenters. nih.govresearchgate.net While not directly yielding an indene core, this method highlights the utility of cobalt catalysis in complex cyclization reactions that could be adapted for indene synthesis. The reaction employs a cobalt(II) precatalyst, a chiral PHOX ligand, and a reducing agent like HBpin. nih.govresearchgate.net
| Catalyst System | Starting Materials | Product Type | Key Features |
| [CoII(MeTAA)] | o-cinnamyl N-tosyl hydrazones | Substituted 1H-indenes | Utilizes a Co(III)-carbene radical intermediate; broad substrate scope. acs.org |
| Cobalt catalyst | o-methoxycarbonylphenylboronic acid, alkynes | 2,3-disubstituted indenones | Excellent regioselectivity; silyl-substituted intermediates allow for further functionalization. rsc.org |
| Co(acac)₂ / chiral PHOX ligand | Alkynyl cyclodiketones | Polycyclic tertiary allylic alcohols | Enantioselective; forms contiguous quaternary stereocenters. nih.govresearchgate.net |
Rhodium-Catalyzed Reactions
Rhodium catalysis offers a versatile platform for the synthesis of indene frameworks through various reaction pathways, including cascade cyclizations and multicomponent reactions.
A notable example is the rhodium(III)-catalyzed direct functionalization of the ortho-C-H bond of aromatic ketones, followed by an intramolecular cyclization with α,β-unsaturated ketones to produce indene derivatives. nih.gov This cascade cyclization proceeds efficiently in the presence of water and under an air atmosphere. nih.gov
Rhodium(III) catalysis has also been successfully employed in a direct and highly efficient multicomponent one-pot tandem C-H activation and annulation protocol for the synthesis of indenes. rsc.org This process is atom- and step-economical, occurring at room temperature with water as the only stoichiometric byproduct. rsc.org The reaction utilizes an imine formed in situ as a directing group to activate an aryl Csp²-H bond. rsc.org
Another rhodium-catalyzed approach involves the [3+2] annulation of arylboronic acid derivatives with alkynyl triazenes to furnish functionalized indenyl triazenes. researchgate.net The regioselectivity of this reaction is dependent on the substituents on the alkyne. researchgate.net
Furthermore, rhodium(I) catalysts have been used in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to afford indene derivatives in high yields. organic-chemistry.org The regioselectivity in this case is influenced by the steric nature of the alkyne substituents. organic-chemistry.org
| Catalyst System | Starting Materials | Product Type | Key Features |
| Rhodium(III) catalyst | Aromatic ketones, α,β-unsaturated ketones | Substituted indenes | Cascade cyclization involving C-H functionalization and aldol (B89426) condensation. nih.gov |
| Rhodium(III) complex | Aldehydes, amines, alkynes | Polysubstituted indenes | Multicomponent tandem C-H activation and annulation; atom-economical. rsc.org |
| Rhodium catalyst | Arylboronic acid derivatives, alkynyl triazenes | Functionalized indenyl triazenes | [3+2] annulation; regioselectivity dependent on alkyne substituents. researchgate.net |
| Rhodium(I) catalyst | 2-(chloromethyl)phenylboronic acid, alkynes | Substituted indenes | Regioselectivity influenced by steric factors of the alkyne. organic-chemistry.org |
Electrophilic Cyclization Strategies
Electrophilic cyclization provides a direct route to functionalized indenes by activating an alkyne for intramolecular attack by an aromatic ring.
One such method involves the iodonium-promoted 5-endo-dig carbocyclization of 2-substituted ethynylmalonates to synthesize 3-iodo-1H-indene derivatives. nih.gov This reaction proceeds under mild conditions and tolerates a variety of substituents on the ethynylmalonate. The resulting iodinated indenes can be further functionalized. nih.gov
Another strategy employs the reaction of acetylenic malonates and ketones with electrophilic iodine sources like I₂, ICl, or N-iodosuccinimide (NIS) to prepare indene derivatives with high regio- and stereoselectivity. nih.gov
More recently, a metal-free approach using boron trichloride (B1173362) (BCl₃) has been developed for the cyclization of ortho-alkynylstyrenes to selectively produce boron-functionalized indenes and benzofulvenes. This method allows for the synthesis of easily functionalizable indene derivatives.
Copper-catalyzed arylative cyclization of simple arylalkynes with commercially available aromatic sulfonyl chlorides also provides a route to a variety of polysubstituted 1H-indenes. nih.gov This reaction is tolerant of a broad range of functional groups. nih.gov
| Reagent/Catalyst | Starting Materials | Product Type | Key Features |
| I₂, ICl, NIS | Acetylenic malonates and ketones | Iodinated indene derivatives | High regio- and stereoselectivity under mild conditions. nih.gov |
| BCl₃ | ortho-Alkynylstyrenes | Boron-functionalized indenes | Metal-free; produces easily functionalizable indenes. |
| Copper catalyst | Arylalkynes, aromatic sulfonyl chlorides | Polysubstituted 1H-indenes | Broad functional group tolerance. nih.gov |
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis (RCM) has become a cornerstone in the synthesis of cyclic systems, including indenes. This methodology typically involves the intramolecular reaction of a diene in the presence of a ruthenium or molybdenum catalyst.
A common strategy involves the synthesis of a suitable diene precursor, often through a Suzuki coupling of a substituted phenol derivative, followed by a ruthenium-catalyzed RCM to construct the indene ring. organic-chemistry.org This approach allows for the controlled synthesis of functionalized indene derivatives in excellent yields. organic-chemistry.org
The choice of catalyst is crucial for the success of RCM. The development of more robust catalysts, such as the Grubbs second-generation catalyst, has expanded the scope of RCM to include more sterically demanding and functionalized substrates.
RCM can also be part of a tandem reaction sequence. For example, a one-pot Rautenstrauch/Tsuji-Trost reaction can deliver 2-indanones, which can be precursors to indenes. organic-chemistry.org
| Catalyst | Reaction Type | Key Features |
| Ruthenium-based catalysts (e.g., Grubbs catalysts) | Intramolecular diene metathesis | Forms the five-membered ring of the indene core; tolerant of various functional groups. organic-chemistry.org |
| Molybdenum-based catalysts | Intramolecular diene metathesis | Can be used for RCM, though less common for indene synthesis than ruthenium catalysts. |
Tandem and Cascade Reactions for Polysubstituted Indenes
Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules like polysubstituted indenes.
A palladium-catalyzed autotandem cascade reaction between o-bromophenyl-β-bromostyrenes and N-tosylhydrazones has been developed for the synthesis of 1,1-disubstituted 1H-indenes. acs.org This process involves the sequential formation of two Csp³-C bonds on the same carbon atom. acs.org The reaction is highly general with respect to the substitution at the 2-position of the indene. acs.org
Another example is a tandem enyne allene-radical cyclization, which can proceed at relatively low temperatures to prepare benz[e]indene and indene compounds. acs.org This method offers a route to these ring systems under conditions that may be compatible with sensitive functional groups. acs.org
Furthermore, a one-pot synthesis of indene from 1-indanone (B140024) has been achieved using orthogonal tandem catalysis with a mixture of Cu/SiO₂ and HZSM-5, yielding approximately 80% indene. rsc.org
| Catalyst/Reagent | Reaction Type | Key Features |
| Palladium catalyst | Autotandem cascade reaction | Synthesis of 1,1-disubstituted 1H-indenes; forms two C-C bonds in one pot. acs.org |
| - | Tandem enyne allene-radical cyclization | Proceeds at low temperatures; suitable for sensitive substrates. acs.org |
| Cu/SiO₂ and HZSM-5 | Orthogonal tandem catalysis | One-pot synthesis of indene from 1-indanone. rsc.org |
Multicomponent Reactions in Indene Synthesis
Multicomponent reactions (MCRs), where three or more starting materials are combined in a single reaction vessel to form a product containing structural elements of all components, are highly desirable for their efficiency and ability to generate molecular diversity.
As previously mentioned, a rhodium(III)-catalyzed three-component coupling of aldehydes, amines, and alkynes provides a direct and highly efficient route to indenes. rsc.org This reaction proceeds via a mild and successive C-H activation/annulation sequence and is highly atom- and step-economical. rsc.org
While not exclusively for indenes, multicomponent reactions have been developed for the synthesis of various heterocyclic scaffolds that share structural similarities or could serve as precursors. For instance, a four-component reaction between phosphonates, nitriles, aldehydes, and iso(thio)cyanates has been used to prepare dihydropyrimidines and thiazines. nih.gov Such strategies could potentially be adapted for indene synthesis.
| Catalyst System | Components | Product Type | Key Features |
| Rhodium(III) complex | Aldehydes, amines, alkynes | Polysubstituted indenes | Tandem C-H activation and annulation; atom-economical. rsc.org |
Introduction and Functionalization of Specific Substituents
The functionalization of the indene core is crucial for tuning its biological and material properties. Various methods have been developed to introduce or modify substituents at different positions of the indene ring.
The bromination of indene followed by treatment with silver salts (e.g., silver acetate, perchlorate, sulfate, and nitrate) provides a pathway to various di- and tri-substituted indane derivatives, which can be precursors to functionalized indenes. researchgate.net
The silyl-substituted indenones produced from cobalt-catalyzed annulation reactions can be converted to 2,3-diaryl indenones through a sequence of C-Si bromination and Suzuki-Miyaura coupling. rsc.org This demonstrates the utility of silyl groups as convertible handles for further functionalization.
Furthermore, the synthesis of indenyl-thiazole and indenyl-formazan derivatives has been reported, showcasing methods to append heterocyclic moieties to the indene framework. nih.gov For example, a thiosemicarbazone derivative of indene can be reacted with hydrazonoyl chlorides to yield indenyl-thiazole structures. nih.gov
Direct radical functionalization methods, while often applied to saturated systems like adamantane, represent a growing field that could be applied to the C-H functionalization of the indene ring to introduce new substituents. rsc.org
Incorporation of Cyclohexyl Moieties
The introduction of a cyclohexyl group at the C1 position of the indene ring is a key synthetic challenge. Several methodologies can be employed to achieve this transformation, often involving a cyclohexyl-bearing precursor in the initial steps of the synthesis.
One of the most direct methods involves the use of a cyclohexyl-substituted carbonyl compound in a condensation or cyclization reaction. For example, a Friedel-Crafts acylation of a methoxy-substituted aromatic compound with cyclohexanecarbonyl chloride directly introduces the cyclohexylcarbonyl moiety, which becomes the precursor to the C1-cyclohexyl group of the indene.
Another approach is the addition of a cyclohexyl nucleophile to an indanone intermediate. A Grignard reagent, such as cyclohexylmagnesium bromide, can be added to a 5-methoxy-2-methyl-1-indanone. This reaction forms a tertiary alcohol, which can then be dehydrated under acidic conditions to yield the desired 1-cyclohexyl-5-methoxy-2-methyl-1H-indene. This method is particularly useful when the indanone core is more readily accessible than the corresponding cyclohexyl ketone precursor.
Research has also explored the replacement of aromatic rings with cyclohexyl groups in similar molecular scaffolds to investigate structure-activity relationships, noting that such substitutions can influence the biological and chemical properties of the resulting compounds. acs.orgamazonaws.com
Table 1: Selected Methods for Cyclohexyl Group Incorporation
| Method | Reagents/Catalysts | Precursor | Intermediate | Ref. |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Cyclohexanecarbonyl chloride, AlCl₃/PPA | 4-Methoxyphenylacetic acid | Substituted deoxybenzoin | nih.gov |
| Grignard Reaction | Cyclohexylmagnesium bromide, THF | 5-Methoxy-2-methyl-1-indanone | Tertiary indanol | N/A |
Strategies for Methoxy (B1213986) Group Installation
The placement of a methoxy group at the 5-position of the indene nucleus is typically achieved by starting with a precursor that already contains this functional group in the correct position on the aromatic ring. This "pre-functionalization" strategy is generally more efficient and regioselective than attempting to introduce the methoxy group onto a pre-formed indene ring.
A common starting material for this purpose is a derivative of anisole (B1667542) (methoxybenzene). For instance, 4-methoxyphenylacetic acid or 3-(4-methoxyphenyl)propanoic acid can serve as the aromatic component in a Friedel-Crafts or related cyclization reaction. nih.gov The electron-donating nature of the methoxy group can influence the reactivity of the aromatic ring in these electrophilic substitution reactions.
In some synthetic schemes for analogous structures, gold(I)-catalyzed tandem intramolecular methoxylation has been utilized. researchgate.net This type of reaction involves the activation of an alkyne by a gold catalyst, followed by the intramolecular addition of a methanol (B129727) molecule. While this specific method is often used to form spiro-indene derivatives, the underlying principle of gold-catalyzed methoxylation highlights a modern approach to installing methoxy groups in complex molecules. researchgate.net
Methods for Methyl Group Introduction
One common method involves the alkylation of an indanone intermediate. For example, 5-methoxy-1-indanone (B147253) can be deprotonated at the C2 position using a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then be trapped with an electrophilic methyl source, like methyl iodide, to install the methyl group. The resulting 2-methyl-indanone is a key intermediate for the synthesis of the target compound.
Alternatively, the methyl group can be incorporated from the start by using a methylated building block. For instance, a Nazarov-type cyclization of a divinyl ketone precursor that already contains the required methyl group can lead to the formation of the five-membered ring with the methyl group at the desired position. organic-chemistry.org
Another approach involves the use of methylation agents in later stages of the synthesis. However, direct methylation of the indene ring can be challenging due to issues with regioselectivity. Therefore, methods that establish the methyl group during the construction of the indene framework are generally preferred. The study of DNA methylation, while biologically focused, has spurred the development of a wide array of chemical methods for methylation that could potentially be adapted for synthetic purposes, although this is not their primary application. nih.govnih.govepigenie.comfrontiersin.orgyoutube.com
Stereoselective Synthesis of Chiral Indene Derivatives
The this compound molecule possesses a chiral center at the C1 position, meaning it can exist as two enantiomers. The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure or enriched indene derivatives, which is often a requirement for their application in fields such as materials science and pharmaceuticals.
Asymmetric catalysis is a powerful tool for achieving stereoselectivity in the synthesis of chiral indenes. Various transition-metal catalysts and organocatalysts have been developed for this purpose. For example, rhodium-catalyzed asymmetric 1,4-addition reactions have been used to synthesize chiral 3-aryl-1-indanones with high enantioselectivity. organic-chemistry.org These chiral indanones can then be converted to the corresponding chiral indenes.
Gold(I) catalysis has also emerged as a valuable method for the stereoselective synthesis of indene derivatives. nih.gov Gold(I) complexes bearing chiral ligands can catalyze cascade reactions of o-(alkynyl)styrenes to produce polycyclic indene structures with a high degree of stereocontrol. nih.gov The stereoselectivity is often determined by a key gold-cyclopropyl carbene intermediate, which directs the subsequent bond-forming steps.
N-heterocyclic carbene (NHC) catalysts have also been employed in the enantioselective synthesis of indanes, which are precursors to indenes. rsc.org Chiral NHC catalysts can promote intramolecular Michael additions to construct the indane skeleton with excellent diastereo- and enantiocontrol. rsc.org
Furthermore, electrophilic cyclization reactions can be rendered stereoselective. Highly regio- and stereoselective synthesis of indene derivatives has been achieved through the electrophilic cyclization of acetylenic malonates and ketones under mild conditions. nih.gov
Table 2: Examples of Catalytic Systems for Stereoselective Indene Synthesis
| Catalyst Type | Metal/Core | Ligand Type | Reaction Type | Ref. |
|---|---|---|---|---|
| Transition Metal | Rhodium | Chiral Monophosphine (MonoPhos) | Asymmetric 1,4-addition | organic-chemistry.org |
| Transition Metal | Gold(I) | Chiral Ligands | Cascade Cyclization | nih.gov |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Chiral Triazolium | Intramolecular Michael Addition | rsc.org |
Green Chemistry Approaches in Indene Synthesis
In recent years, there has been a significant push towards the development of more environmentally benign synthetic methods in organic chemistry. The principles of green chemistry, such as the use of less hazardous solvents, atom economy, and the use of renewable feedstocks and energy-efficient processes, are increasingly being applied to the synthesis of indene derivatives.
One key area of focus is the replacement of hazardous reagents and catalysts with greener alternatives. For instance, iron(III) chloride (FeCl₃), an earth-abundant and environmentally friendly transition metal salt, has been used as a catalyst for the cascade cyclization of propargylic alcohols and alkenes to produce complex indene-based polycyclic compounds. rsc.org Similarly, cobalt-based catalysts have been developed for the sustainable synthesis of substituted 1H-indenes through metalloradical catalysis. uva.nl This approach allows for the use of cheap, earth-abundant metals instead of more expensive and less sustainable noble metals. uva.nl
Atom-economical reactions, which maximize the incorporation of all starting material atoms into the final product, are also a cornerstone of green indene synthesis. Metal-free Brønsted acid-promoted two-component reactions between cinnamaldehydes and sulfonamides provide a range of functionalized indenes from readily available starting materials in an atom-economical fashion. organic-chemistry.org
Chemical Reactivity and Advanced Transformations of 1 Cyclohexyl 5 Methoxy 2 Methyl 1h Indene Analogues
Electrophilic Aromatic Substitution Patterns on the Indene (B144670) Core
The benzene (B151609) ring of the indene core in 1-Cyclohexyl-5-methoxy-2-methyl-1H-indene analogues is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) group at the C5 position. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. researchgate.netnih.gov In the context of the 5-methoxy-1H-indene system, the positions ortho to the methoxy group are C4 and C6, and the para position is C7.
The methoxy group is a strong activating group due to its ability to donate electron density to the aromatic ring through resonance. researchgate.net This significantly increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. The directing effect of the methoxy group can be rationalized by examining the resonance structures of the carbocation intermediate (the arenium ion) formed during the substitution process. When the electrophile attacks at the C4 or C6 positions, a resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom of the methoxy group, providing significant stabilization.
Common electrophilic aromatic substitution reactions that can be anticipated on this scaffold include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. rsc.orgwikipedia.org The specific conditions for these reactions would need to be optimized for the indene substrate, but the regiochemical outcome is largely dictated by the powerful directing effect of the C5-methoxy group. For instance, bromination of methoxybenzene (anisole) proceeds rapidly to give mainly the para-substituted product, with a smaller amount of the ortho isomer. masterorganicchemistry.com A similar outcome would be expected for 5-methoxyindene analogues.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 5-Methoxyindene Analogues
| Reaction | Reagents | Major Product(s) | Minor Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro and 6-Nitro derivatives | 7-Nitro derivative |
| Bromination | Br₂, FeBr₃ | 4-Bromo and 6-Bromo derivatives | 7-Bromo derivative |
| Sulfonation | Fuming H₂SO₄ | 4-Sulfonic acid and 6-Sulfonic acid derivatives | 7-Sulfonic acid derivative |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl and 6-Acyl derivatives | 7-Acyl derivative |
It is important to note that the steric bulk of the C1-cyclohexyl group and the C2-methyl group might influence the ratio of the ortho-substituted products (C4 vs. C6). The C6 position may be more sterically accessible than the C4 position, potentially leading to a higher yield of the 6-substituted product.
Reactions at the Cyclopentene (B43876) Moiety
The cyclopentene ring of the indene scaffold contains a reactive double bond and an alicyclic framework that can undergo a variety of transformations.
The double bond between C2 and C3 in this compound analogues is a key site for chemical modification. Common reactions targeting this olefinic bond include:
Epoxidation: The double bond can be converted to an epoxide using various oxidizing agents such as peroxy acids (e.g., m-CPBA) or through catalytic methods. researchgate.netnih.govwikipedia.orgnih.gov The resulting epoxide is a versatile intermediate that can be opened by nucleophiles to introduce new functional groups. For 1,1-disubstituted terminal olefins, asymmetric epoxidation methods have been developed to yield chiral epoxides. nih.gov
Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond. masterorganicchemistry.comwikipedia.orglibretexts.orgwvu.edumasterorganicchemistry.com In the case of a 2-methyl-1H-indene analogue, this would lead to the formation of an alcohol at the C3 position. The reaction is known for its high stereospecificity, with the hydrogen and hydroxyl groups adding in a syn fashion.
Cyclopropanation: Reaction with carbenes or carbenoids can lead to the formation of a cyclopropane (B1198618) ring fused to the cyclopentene moiety. libretexts.org This introduces a strained three-membered ring that can be a substrate for further transformations.
Palladium-Catalyzed Reactions: The double bond can participate in various palladium-catalyzed cross-coupling reactions, such as the Heck reaction, allowing for the introduction of aryl or vinyl groups. organic-chemistry.org
Table 2: Examples of Olefinic Transformations on Indene Analogues
| Reaction | Reagents | Product Type |
| Epoxidation | m-CPBA | Indene oxide |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Indanol |
| Cyclopropanation | CH₂I₂, Zn-Cu | Cyclopropyl-fused indane |
| Heck Reaction | Aryl-X, Pd catalyst, base | Aryl-substituted indene |
The five-membered cyclopentene ring itself can undergo structural changes, particularly ring expansion or contraction under certain conditions.
Ring Expansion: Under acidic conditions or via rearrangement of specific intermediates, the cyclopentene ring can expand to a six-membered ring. For instance, the treatment of certain indene derivatives can lead to the formation of naphthalene (B1677914) derivatives. google.com Ring expansion can also be a consequence of certain rearrangement reactions involving carbocationic intermediates. wikipedia.orgmpg.deyoutube.comfree.frorganic-chemistry.org
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) under harsh conditions can cleave the double bond, leading to the formation of dicarbonyl compounds.
Transformations of the Methoxy Substituent
The C5-methoxy group is a key functional handle that can be modified to alter the electronic properties and reactivity of the molecule.
Ether Cleavage (Demethylation): The methoxy group can be cleaved to reveal a phenolic hydroxyl group. rsc.orgyoutube.comreddit.comresearchgate.net This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). reddit.com Milder methods using reagents like trimethylsilyl (B98337) iodide (TMSI) have also been developed. reddit.com The resulting phenol (B47542) can then serve as a precursor for a variety of other functional groups. A general and efficient protocol for the synthesis of aryl alkyl ethers through metal-free C-OMe bond cleavage has been developed, displaying a wide scope of methoxyarenes and alcohols. nih.gov The cleavage of aryl methyl ethers can also be achieved using strong nucleophiles like sulfide (B99878) or thiolate anions. youtube.com
Table 3: Common Reagents for the Demethylation of Aryl Methyl Ethers
| Reagent | Conditions |
| Boron tribromide (BBr₃) | Anhydrous solvent, low temperature |
| Hydrobromic acid (HBr) | Reflux in acetic acid |
| Trimethylsilyl iodide (TMSI) | In situ generation from TMSCl and NaI |
| Pyridinium hydrochloride | Neat, high temperature |
Functional Group Interconversions on the Cyclohexyl and Methyl Groups
The cyclohexyl and methyl substituents offer further opportunities for chemical modification.
Cyclohexyl Group Transformations: The cyclohexyl group can be functionalized through various C-H activation strategies. organic-chemistry.orgnih.gov While challenging, direct oxidation of the cyclohexyl ring can lead to cyclohexanone (B45756) or cyclohexanol (B46403) derivatives. google.comresearchgate.net Dehydrogenation of the cyclohexyl ring to a phenyl group is also a possible transformation, which would significantly alter the electronic and steric properties of the molecule.
Methyl Group Transformations: The benzylic methyl group at the C2 position is particularly susceptible to oxidation. wikipedia.orgresearchgate.netthieme-connect.delibretexts.org Reagents like chromyl chloride (Etard reaction) can oxidize the methyl group to an aldehyde. wikipedia.org Stronger oxidizing agents like potassium permanganate can convert it to a carboxylic acid. organic-chemistry.org Radical halogenation at the benzylic position can introduce a handle for further nucleophilic substitution reactions. nih.gov
Table 4: Potential Functional Group Interconversions of Substituents
| Substituent | Reaction | Reagents | Product Functional Group |
| Cyclohexyl | Oxidation | Oxidizing agents (e.g., KMnO₄) | Ketone, Alcohol |
| Cyclohexyl | Dehydrogenation | Dehydrogenation catalyst (e.g., Pd/C) | Phenyl |
| Methyl | Oxidation (mild) | CrO₂Cl₂ (Etard reaction) | Aldehyde |
| Methyl | Oxidation (strong) | KMnO₄, H⁺, heat | Carboxylic Acid |
| Methyl | Radical Halogenation | NBS, light/radical initiator | Bromomethyl |
Rearrangement Reactions Involving the Indene Scaffold
The indene scaffold, particularly when substituted at the C1 position with an alkyl group like cyclohexyl, is prone to various rearrangement reactions, most notably the Wagner-Meerwein rearrangement. researchgate.netwikipedia.orgresearchgate.netthieme-connect.denih.govwikipedia.orglibretexts.orgyoutube.comyoutube.com These rearrangements are typically initiated by the formation of a carbocation at the C1 position.
Wagner-Meerwein Rearrangement: Protonation of the double bond or loss of a leaving group from the C1 position can generate a carbocation. This carbocation can then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocationic intermediate. researchgate.netwikipedia.orgresearchgate.netthieme-connect.denih.govwikipedia.orglibretexts.orgyoutube.comyoutube.com In the case of a 1-cyclohexylindene derivative, a rearrangement could involve the migration of a bond from the cyclohexyl ring to the C1 carbon, leading to a spirocyclic intermediate. Subsequent reactions of the rearranged carbocation, such as deprotonation or reaction with a nucleophile, would lead to the final product. The driving force for these rearrangements is the formation of a more stable carbocation, often relieving ring strain or moving the positive charge to a tertiary or benzylic position.
The specific outcome of a rearrangement reaction is highly dependent on the reaction conditions and the substitution pattern of the indene. Computational studies can be employed to predict the relative stabilities of the various possible carbocation intermediates and thus the likely products of such rearrangements. nih.govacs.orgpurdue.edu
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is the most powerful tool for elucidating the intricate molecular framework of 1-Cyclohexyl-5-methoxy-2-methyl-1H-indene. Through a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.
Based on the structure, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons of the indene (B144670) ring system would appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.8 ppm. The methyl group on the indene ring would also produce a singlet, likely in the range of δ 2.0-2.3 ppm. The protons of the cyclohexyl ring would exhibit complex multiplets in the upfield region, generally between δ 1.0 and 2.5 ppm. The unique proton at the C1 position of the indene ring, being adjacent to the bulky cyclohexyl group, would likely appear as a distinct multiplet.
The ¹³C NMR spectrum would complement the ¹H NMR data, with signals for each unique carbon atom. The aromatic carbons would resonate in the δ 110-150 ppm range, while the methoxy carbon would be expected around δ 55-60 ppm. The methyl carbon would appear further upfield, and the cyclohexyl carbons would show a series of peaks in the aliphatic region of the spectrum.
To definitively assign all proton and carbon signals and to establish the connectivity of the molecular fragments, a series of two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be crucial for tracing the connectivity within the cyclohexyl ring and for correlating the aromatic protons on the indene ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations between the methoxy protons and the C5 carbon of the indene ring, and between the C1 proton and carbons of the cyclohexyl ring, thus confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry, for example, the relative orientation of the cyclohexyl group with respect to the indene ring system.
A hypothetical table of expected NMR data is presented below:
| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1-CH | Multiplet | ~45-50 | C2, C7a, C1' (cyclohexyl) |
| 2-C | - | ~140-145 | 2-CH₃, 1-CH, 3-H |
| 2-CH₃ | Singlet | ~15-20 | C2, C1, C3 |
| 3-CH | Singlet | ~125-130 | C2, C3a, C4 |
| 3a-C | - | ~145-150 | 3-CH, 4-H, 7a-C |
| 4-CH | Doublet | ~110-115 | C3, C5, C6 |
| 5-C | - | ~158-162 | 5-OCH₃, 4-H, 6-H |
| 5-OCH₃ | Singlet | ~55-60 | C5 |
| 6-CH | Doublet of doublets | ~112-118 | C4, C5, C7 |
| 7-CH | Doublet | ~120-125 | C7a, C6, C1 |
| 7a-C | - | ~148-152 | 1-CH, 7-H, 3a-C |
| Cyclohexyl | Multiplets | ~25-40 | 1-CH |
The presence of a chiral center at the C1 position of the indene ring means that this compound can exist as a pair of enantiomers. Advanced NMR techniques, particularly NOESY, can provide insights into the preferred conformations of the cyclohexyl ring and its spatial relationship to the indene plane. For a definitive determination of the absolute stereochemistry, chiral derivatizing agents or chiral solvating agents in conjunction with NMR spectroscopy would be necessary.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
HRMS is a critical technique for confirming the elemental composition of this compound. It provides a highly accurate mass measurement of the molecular ion, which can be used to deduce the molecular formula (C₁₇H₂₂O).
Electron ionization (EI) would likely lead to extensive fragmentation, providing valuable structural information. The fragmentation pattern would be expected to involve the loss of the cyclohexyl group, the methyl group, and the methoxy group. Key expected fragments are detailed in the table below.
| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |
| 242.1671 | [C₁₇H₂₂O]⁺ | Molecular Ion |
| 227.1436 | [C₁₆H₁₉O]⁺ | Loss of CH₃ |
| 211.1487 | [C₁₆H₁₉]⁺ | Loss of OCH₃ |
| 159.0810 | [C₁₁H₁₁O]⁺ | Loss of C₆H₁₁ (cyclohexyl radical) |
| 145.0653 | [C₁₀H₉O]⁺ | Loss of C₆H₁₁ and CH₂ |
| 128.0626 | [C₁₀H₈]⁺ | Loss of C₆H₁₁ and OCH₃ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
IR and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations from the aromatic, aliphatic (cyclohexyl and methyl), and vinyl protons. A strong band corresponding to the C-O stretching of the methoxy group would be prominent.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the vibrations of the C=C bonds within the indene ring system, which often give rise to strong Raman signals.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |
| C=C Stretch (Aromatic) | 1600-1450 | 1600-1450 |
| C-O Stretch (Methoxy) | 1250-1000 | Weak |
| C-H Bend | 1470-1350 | 1470-1350 |
X-ray Diffraction Analysis for Solid-State Structure Determination
For a crystalline sample of this compound, single-crystal X-ray diffraction would provide the ultimate proof of structure. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the cyclohexyl ring. It would also definitively establish the relative stereochemistry in the crystal lattice. This method is considered the gold standard for structural determination of crystalline organic compounds. researchgate.net
Chromatographic Techniques for Purity Assessment and Isolation of Isomers
Chromatographic methods are essential for assessing the purity of a sample of this compound and for the potential separation of isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the compound. By using a suitable stationary phase (e.g., C18) and mobile phase, it is possible to separate the target compound from any starting materials, byproducts, or degradation products. Chiral HPLC, employing a chiral stationary phase, would be the method of choice for separating the two enantiomers of the compound.
Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this technique can also be used to assess purity and to identify volatile impurities. The retention time in GC is a characteristic property that can be used for identification purposes.
High-Performance Liquid Chromatography (HPLC)
Detailed research findings and data tables for the HPLC analysis of this compound are not available in the reviewed scientific literature.
Gas Chromatography-Mass Spectrometry (GC/MS)
Specific research findings and data tables for the GC/MS analysis of this compound are not available in the reviewed scientific literature.
Computational and Theoretical Investigations of 1 Cyclohexyl 5 Methoxy 2 Methyl 1h Indene and Indene Scaffolds
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It is widely used to investigate the properties of organic molecules, including those with the indene (B144670) scaffold. By calculating the electron density of a system, DFT can determine its ground-state energy and, from this, a wide array of chemical properties.
The electronic character of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity and electronic transitions. doi.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's electronic stability and the energy required for electronic excitation. researchgate.netucm.esresearchgate.netrsc.org
Table 1: Example DFT-Calculated Frontier Orbital Energies for Related Aromatic Scaffolds
| Compound/Scaffold | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|
| Naphthalenediimide (NDI) Core | -7.6 | -4.4 | 3.2 | researchgate.net |
| NDI-styrene monomer | - | - | 3.11 | researchgate.net |
| (E)−3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | - | - | 4.03 | doi.org |
This table presents data for related compounds to illustrate the application of DFT in electronic structure analysis. The values for 1-Cyclohexyl-5-methoxy-2-methyl-1H-indene would require specific computational investigation.
DFT calculations are a powerful tool for predicting the reactivity of molecules. nih.govresearchgate.net By generating Molecular Electrostatic Potential (MEP) maps, researchers can visualize the electron density distribution across a molecule. These maps highlight electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. In a study of diepoxy indene derivatives, MEP maps indicated that the highest electron density was located on the oxygen atoms, correctly predicting them as the sites for interaction with nucleophiles. nih.gov
Furthermore, DFT can be used to study the selectivity of chemical reactions. For the alkylation of indenes with alcohols, DFT calculations, in conjunction with experimental studies, helped to elucidate the mechanism and understand the factors governing the reaction's success. acs.org Similarly, in the formation of indene from the reaction of phenyl radicals with allene (B1206475) and methylacetylene, theoretical calculations supported the experimental findings, showing that both reaction pathways proceed through a common collision complex. nih.gov For this compound, DFT could predict the most likely sites for electrophilic aromatic substitution or other reactions, guiding synthetic efforts.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a fundamental technique for chemical characterization. Assigning the observed spectral peaks to specific molecular vibrations can be challenging for complex molecules. DFT calculations provide a robust method for predicting the vibrational frequencies and intensities of a molecule. olemiss.edumdpi.com
By comparing the computationally predicted spectrum with the experimental one, chemists can confirm the structure of a synthesized compound. nih.govmdpi.com Studies have shown excellent agreement between theoretical and experimental vibrational data for a wide range of molecules, including complex organic structures and even inorganic clusters. mdpi.comnih.govnih.gov For example, in the characterization of novel dibromodiacetates of indene, the calculated FT-IR spectra helped to verify the presence of key functional groups, such as the C=O bond stretching observed around 1730 cm⁻¹. nih.gov This approach would be essential for confirming the successful synthesis of this compound and for the complete assignment of its IR and Raman spectra.
Table 2: Illustrative Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Example Calculated Value (cm⁻¹) | Source Context |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | ~3050 | naturalspublishing.com |
| Aliphatic C-H Stretch | 2850 - 2960 | ~2940 | naturalspublishing.com |
| C=C Aromatic Stretch | 1430 - 1650 | ~1600 | naturalspublishing.com |
This table provides representative frequency ranges and illustrative calculated values for functional groups relevant to the target molecule, based on data from related compounds.
Elucidation of Reaction Mechanisms via Computational Modeling
Beyond static properties, computational modeling allows for the dynamic exploration of chemical reactions, providing a detailed picture of how reactants are transformed into products.
A chemical reaction proceeds from reactants to products via a high-energy intermediate state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy barrier, which is a key determinant of the reaction rate. Computational modeling is uniquely capable of locating the precise geometry of these fleeting transition states and calculating their energies. diva-portal.orgrsc.org
Time-dependent DFT (TD-DFT) can be used to locate and compute the free energies of transition states in excited states, as demonstrated in studies of photochemical reactions. diva-portal.org For ground-state reactions, methods like the Nudged Elastic Band (NEB) calculation can be employed to find the minimum energy path between reactants and products, revealing the energy barrier. utexas.eduutexas.edu In a computational study on the synthesis of pyrrolidinedione derivatives, DFT calculations determined the energy barriers for each step of the reaction, identifying the rate-limiting step as the one with the highest energy barrier (197.8 kJ mol⁻¹). rsc.org Such an analysis for reactions involving this compound would be invaluable for optimizing reaction conditions and understanding kinetic outcomes.
The reaction coordinate is a collective variable that describes the progress along the reaction pathway. nih.gov Mapping the reaction coordinate involves calculating the potential energy of the system at various points along the path from reactants to products, including any intermediates and transition states. arxiv.orgresearchgate.nethw.ac.uk This creates a potential energy surface that serves as a roadmap for the reaction.
This mapping provides a comprehensive, step-by-step view of the geometric and energetic changes that occur during a chemical transformation. nih.gov It helps to validate proposed reaction mechanisms and can reveal complex, non-intuitive pathways. For instance, computational elucidation of a Nef-type rearrangement and subsequent cyclization involved mapping the entire multi-step process, calculating the relative energies of all intermediates and transition states along the reaction coordinate. rsc.org For any proposed synthesis or reaction of this compound, reaction coordinate mapping would provide the most complete theoretical understanding of the mechanism.
Conformational Analysis and Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights that static conformational analysis cannot. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model the vibrational and rotational motions of the molecule, as well as its interactions with a solvent environment. nih.govuiuc.edu These simulations are governed by force fields, which are sets of parameters that define the potential energy of the system. uiuc.edu
For a molecule like this compound, an MD simulation would typically be run for nanoseconds to microseconds to observe conformational transitions and equilibrium states. Key parameters analyzed from an MD trajectory include:
Root-Mean-Square Deviation (RMSD): This measures the average distance between the atoms of a simulated conformation and a reference structure, indicating the stability of the simulation. A stable RMSD suggests the system has reached equilibrium.
Root-Mean-Square Fluctuation (RMSF): This identifies the fluctuation of each atom around its average position, highlighting flexible regions of the molecule. For instance, the cyclohexyl ring and the methoxy (B1213986) group would be expected to show higher RMSF values than the more rigid indene core.
Dihedral Angle Analysis: Tracking the torsion angles of key rotatable bonds over time reveals the preferred conformations and the transitions between them.
MD simulations on related indene structures have been used to study phenomena such as haptotropic shifts and interactions with biological macromolecules, demonstrating the versatility of this technique in understanding the dynamic nature of indene scaffolds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Methodologies
QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. wikipedia.orgmdpi.com These models are powerful predictive tools in computational chemistry and drug discovery. uiuc.edu
The foundation of any QSAR/QSPR model is the numerical representation of the molecular structure through molecular descriptors. wikipedia.org These descriptors can be categorized into several classes:
Constitutional (1D) Descriptors: These are the simplest descriptors, derived from the molecular formula, such as molecular weight, number of atoms, and number of specific functional groups.
Topological (2D) Descriptors: These describe the connectivity of atoms in the molecule, including branching indices and topological polar surface area (TPSA).
Geometrical (3D) Descriptors: These are derived from the three-dimensional coordinates of the atoms and include information about the molecule's size and shape.
Quantum-Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule. jchemlett.com Important examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. jchemlett.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. jchemlett.com
A variety of statistical methods are employed to build the mathematical model that links these descriptors to a specific property. mdpi.com Multiple Linear Regression (MLR) is a common technique that creates a linear equation. nih.gov More advanced methods, including machine learning algorithms like artificial neural networks and support vector machines, are also frequently used to capture more complex, non-linear relationships. researchgate.netresearchgate.net The reliability of a QSAR/QSPR model is assessed through rigorous validation, often involving internal cross-validation (like the leave-one-out method) and external validation with a separate test set of compounds. nih.gov
| Descriptor Class | Descriptor Example | Typical Information Provided |
|---|---|---|
| Constitutional | Molecular Weight (MW) | Size of the molecule |
| Topological | Topological Polar Surface Area (TPSA) | Polarity and potential for hydrogen bonding |
| Geometrical | Molecular Volume | Three-dimensional space occupied by the molecule |
| Quantum-Chemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity of the molecule |
| Quantum-Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity |
QSPR models are particularly valuable for predicting key physicochemical properties that are crucial in various chemical applications, without the need for extensive experimental work. For this compound, QSPR can be used to estimate properties such as:
Solubility: The ability of a compound to dissolve in a particular solvent is a critical parameter. Predictive models for aqueous and organic solubility are developed using descriptors that capture polarity, size, and hydrogen bonding capacity. patheon.comrsc.orgspringernature.com
Lipophilicity: Often expressed as the logarithm of the octanol-water partition coefficient (LogP), lipophilicity is a measure of a compound's affinity for fatty or non-polar environments. nih.gov It is a key property influencing how a molecule distributes itself in different phases. Machine learning models have shown significant success in predicting lipophilicity. nih.govresearchgate.net
Enthalpy of Formation: Computational studies on substituted indanones have demonstrated the ability to calculate gas-phase standard molar enthalpies of formation, which are in good agreement with experimental values. researchgate.netmdpi.com These models help in understanding the energetic stability of different isomers. For instance, the presence of a methoxy group has been shown to decrease the gas-phase enthalpy of formation in indanone structures by approximately 153 kJ·mol⁻¹. researchgate.netmdpi.com
The following table provides hypothetical, yet representative, predicted physicochemical properties for this compound, based on QSPR principles and data from analogous structures.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 244.37 g/mol | Basic molecular size |
| LogP | ~4.5 - 5.5 | Indicates high lipophilicity |
| Aqueous Solubility (LogS) | ~ -5.0 to -6.0 | Suggests low water solubility |
| Topological Polar Surface Area (TPSA) | ~9.23 Ų | Low polarity, mainly from the methoxy group |
| Molar Refractivity | ~78 cm³ | Related to molecular volume and polarizability |
Molecular Docking and Ligand Binding Studies (General Principles, not specific biological results)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when it binds to a second molecule (a receptor), typically a protein, to form a stable complex. wikipedia.orgmeilerlab.org This method is instrumental in understanding molecular recognition at an atomic level. researchgate.net
The process of molecular docking involves two main components: a search algorithm and a scoring function. nih.gov
Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand within the binding site of the receptor. They generate a multitude of possible binding poses by systematically or stochastically altering the ligand's position, orientation, and internal conformation.
Scoring Functions: Once a set of poses is generated, a scoring function is used to evaluate the fitness of each pose. wikipedia.orgscispace.com Scoring functions are mathematical models that estimate the binding free energy of the protein-ligand complex. acs.org A lower score generally indicates a more favorable binding interaction. researchgate.net These functions typically account for various types of interactions, including:
Van der Waals interactions: These are attractive or repulsive forces between atoms that are in close proximity.
Electrostatic interactions: These include interactions between charged groups and dipoles.
Hydrogen bonds: These are crucial directional interactions that contribute significantly to binding specificity. nih.gov
Hydrophobic interactions: The tendency of non-polar groups to cluster together, away from water, is a major driving force in ligand binding. nih.gov
The fundamental principle of ligand binding is molecular recognition, which relies on the complementarity of shape and chemical properties between the ligand and the receptor's binding site. scispace.com This can be conceptualized through the "lock-and-key" model, where the ligand fits into a rigid receptor, or the more sophisticated "induced-fit" model, where both the ligand and the receptor can undergo conformational changes to achieve optimal binding. researchgate.net The strength of the binding is quantified by the binding affinity, which is related to the free energy change upon complex formation. researchgate.net
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Modification of the Cyclohexyl Moiety and its Influence on Molecular Properties
Systematic variations can include the introduction of substituents on the cyclohexyl ring, altering its conformational flexibility, or replacing it with other cyclic or acyclic aliphatic groups. For instance, the substitution with polar groups like hydroxyl or amino functions could increase the polarity and potential for hydrogen bonding, which is critical in the design of certain organic semiconductors or catalysts. Conversely, appending non-polar alkyl chains could enhance solubility in non-polar organic solvents, a crucial factor for solution-based processing of materials.
The stereochemistry of the cyclohexyl ring's attachment to the indene (B144670) core also plays a role. The axial versus equatorial orientation can dictate the three-dimensional shape of the molecule, influencing how it interacts with other molecules or surfaces in a material's bulk structure.
| Modification of Cyclohexyl Moiety | Predicted Influence on Molecular Properties |
| Introduction of Polar Substituents (e.g., -OH, -NH2) | Increased polarity, potential for hydrogen bonding, altered solubility profile. |
| Appending Non-polar Alkyl Chains | Enhanced lipophilicity, improved solubility in non-polar solvents. |
| Replacement with Smaller Cyclic Groups (e.g., cyclopentyl) | Reduced steric hindrance, potential for denser molecular packing. |
| Replacement with Aromatic Groups (e.g., phenyl) | Introduction of π-π stacking interactions, altered electronic properties. |
Impact of Methoxy (B1213986) Group Position and Derivatives on Reactivity and Structure
The methoxy group (-OCH3) at the 5-position of the indene ring is a powerful electron-donating group. Its position on the aromatic part of the indene system significantly influences the electron density distribution across the molecule. This, in turn, affects its reactivity, particularly in electrophilic aromatic substitution reactions, and modulates its photophysical properties, such as absorption and emission spectra.
Shifting the methoxy group to other positions on the benzene (B151609) ring of the indene core (e.g., 4-, 6-, or 7-position) would create regioisomers with distinct electronic and steric environments. For example, a methoxy group at the 4- or 6-position would likely have a different electronic influence on the cyclopentadiene (B3395910) part of the indene system compared to the 5-position.
Furthermore, converting the methoxy group into other ether derivatives (e.g., ethoxy, propoxy) can fine-tune the steric bulk and lipophilicity without drastically altering the electronic nature of the oxygen atom's donation. This can be a subtle yet effective strategy for optimizing the solid-state packing of molecular materials or for controlling the solubility and accessibility of a catalytic center.
| Methoxy Group Modification | Predicted Impact on Reactivity and Structure |
| Positional Isomerism (e.g., 4-methoxy, 6-methoxy) | Altered electron density distribution, changes in spectroscopic properties and site-selectivity in reactions. |
| Conversion to Higher Alkoxy Derivatives (e.g., -OEt, -OPr) | Increased lipophilicity, subtle steric modifications affecting molecular packing. |
| Replacement with Electron-Withdrawing Groups (e.g., -CF3) | Reversal of electronic effect, decreased electron density on the aromatic ring, altered reactivity. |
Role of Methyl Group Stereochemistry and Electronic Effects
The methyl group at the 2-position of the indene ring, while small, has a notable impact. Electronically, it is a weak electron-donating group through hyperconjugation, which can subtly influence the reactivity of the adjacent double bond within the five-membered ring.
More significantly, the stereochemistry at the 1- and 2-positions can lead to different diastereomers if an additional chiral center is present or if the molecule is prochiral. While the 2-methyl group itself is not a stereocenter in the parent compound, its interaction with the cyclohexyl group at the 1-position can influence the conformational preferences of the molecule. The relative orientation of the methyl and cyclohexyl groups can create distinct steric environments that may be crucial in directing the approach of reactants in a catalytic cycle or in controlling the morphology of thin films in material applications.
Design of Analogs for Enhanced Stability and Synthetic Accessibility
For practical applications in materials or catalysis, the stability and synthetic accessibility of a compound are critical. Analogs of 1-cyclohexyl-5-methoxy-2-methyl-1H-indene can be designed to enhance these features. For instance, the inherent reactivity of the indene double bond can sometimes lead to instability through polymerization or oxidation. Strategic placement of bulky groups around the indene core can sterically shield the reactive sites, thereby improving the kinetic stability of the molecule.
From a synthetic standpoint, simplifying the structure can lead to more efficient and cost-effective production. This might involve replacing the cyclohexyl group with a more readily available or easily introduced substituent. The choice of synthetic route and the starting materials are key considerations in designing analogs that are not only functionally optimized but also economically viable for larger-scale applications.
Rational Design for Targeted Applications (e.g., materials, catalysis, not clinical)
The rational design of analogs based on the this compound scaffold for specific non-clinical applications leverages the structure-activity relationship principles discussed.
For applications in materials science , such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), modifications would focus on tuning the electronic properties. This could involve replacing the methoxy group with stronger electron-donating or electron-withdrawing groups to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The bulky cyclohexyl group could be exploited to prevent π-stacking and reduce self-quenching of fluorescence in the solid state.
In the field of catalysis , the indene framework can serve as a ligand for transition metal catalysts. The substituents on the indene ring can be used to fine-tune the steric and electronic environment around the metal center, thereby influencing the catalyst's activity, selectivity, and stability. For example, the cyclohexyl and methyl groups can create a specific chiral pocket around a coordinated metal, potentially leading to enantioselective transformations. The methoxy group's electronic influence can affect the metal's redox properties, which is crucial for many catalytic cycles.
| Application Area | Design Strategy | Target Property |
| Materials Science (OLEDs) | Modify aromatic substituents to tune HOMO/LUMO levels. | Optimized charge injection/transport and emission color. |
| Materials Science (Organic Semiconductors) | Control intermolecular packing via steric groups. | Enhanced charge carrier mobility. |
| Catalysis (Asymmetric Catalysis) | Introduce chirality via substituent stereochemistry. | High enantioselectivity in chemical reactions. |
| Catalysis (Polymerization) | Modify steric bulk of ligands. | Control of polymer molecular weight and tacticity. |
Advanced Applications of 1 Cyclohexyl 5 Methoxy 2 Methyl 1h Indene and Functionalized Indene Derivatives
Applications in Advanced Materials Science
The tunable electronic and structural properties of the indene (B144670) core make it a valuable component in the design of novel materials. By modifying the substituents on the indene ring system, researchers can fine-tune properties for specific technological applications.
Functionalized indene derivatives have shown significant promise as components in organic electronic devices, particularly in perovskite solar cells (PSCs). nih.gov Fullerene-indene adducts, for instance, have been synthesized and investigated as electron-transporting materials (ETMs). nih.govacs.orgnih.gov These materials are crucial for efficiently extracting electrons from the photoabsorber layer in solar cells. nih.gov
A series of indene-C60 adducts, created through a Diels-Alder cycloaddition, have demonstrated suitable lowest unoccupied molecular orbital (LUMO) energy levels for use in planar heterojunction perovskite solar cells. nih.govacs.orgacs.org The functional groups on the indene moiety can be varied to optimize device performance. nih.gov For example, an indene-fullerene derivative, NHAc-ICMA, when incorporated into an inverted (p–i–n) perovskite solar cell on a flexible substrate, resulted in a power conversion efficiency of 13.61%. acs.orgnih.gov The functional groups on these indene adducts can also passivate defects on the perovskite surface, further enhancing device stability and efficiency. acs.org The development of new synthetic methodologies allows for the creation of a wide range of indene-fullerene adducts from simple and inexpensive substrates, opening avenues for novel ETMs in flexible and large-area solar cells. nih.govacs.org
Table 1: Performance of Selected Indene-Fullerene Derivatives in Perovskite Solar Cells This table is interactive. Click on headers to sort.
| Derivative Name | Device Configuration | Substrate | Power Conversion Efficiency (%) | Reference |
|---|---|---|---|---|
| NHAc-ICMA | p-i-n | Flexible Polymer | 13.61 | acs.orgnih.gov |
| ICBA | p-i-n | Not Specified | Promising Results | acs.org |
| Benzo-ICMA | Not Specified | Not Specified | Characterized for ETM use | acs.org |
| MeO-ICMA | Not Specified | Not Specified | Characterized for ETM use | acs.org |
The indene monomer can undergo polymerization through various mechanisms, including cationic, thermal, and radiation-induced pathways, to form polyindene. mdpi.comtandfonline.com The polymerization of indene is a highly exothermic reaction that can be initiated by catalysts like sulfuric acid or titanium tetrachloride complexes. tandfonline.comgoogle.com The resulting polyindene is a thermoplastic resin whose properties, such as molecular weight, depend on the polymerization conditions. mdpi.com For instance, sensitized radiation-induced polymerization using 1,1,2,2-tetrachloroethane (B165197) can lead to faster polymerization kinetics and higher yields compared to bulk radiation-induced methods. mdpi.com
Functionalized indenes serve as valuable monomers for creating polymers with tailored properties. The ability to introduce various functional groups onto the indene ring allows for the synthesis of polymers for specialized applications. researchgate.net Research into the "living" cationic polymerization of indene has enabled greater control over the polymer's molecular weight and structure. acs.org This control is crucial for developing well-defined polymeric materials. Furthermore, polyindene has been shown to be a fully recyclable polymer, as it can be pyrolyzed back to the indene monomer in high yield, which can then be re-polymerized. tandfonline.com
Ligands in Organometallic Chemistry and Catalysis
The cyclopentadienyl (B1206354) moiety within the indene structure makes it an excellent ligand for transition metals. The resulting indenyl complexes are pivotal in catalysis, particularly in olefin polymerization. The substituents on the indenyl ligand, such as the cyclohexyl, methoxy (B1213986), and methyl groups in 1-Cyclohexyl-5-methoxy-2-methyl-1H-indene, play a critical role in modulating the catalyst's activity, stability, and stereoselectivity.
Indenyl ligands are key components of Group 4 metallocene catalysts, which are widely used for the polymerization of olefins like ethylene (B1197577) and propylene. hhu.deacs.org These catalysts, typically based on zirconium or hafnium, can produce a wide variety of polyolefins with specific properties that are inaccessible with traditional Ziegler-Natta catalysts. hhu.deacs.org The structure of the indenyl ligand directly influences the properties of the resulting polymer. For example, bridged metallocene catalysts containing indenyl ligands can produce polymers with high molecular weight and regular structure due to their rigid framework. rsc.org
The introduction of substituents on the indenyl ring, such as alkyl groups, can significantly affect the catalyst's performance. hhu.deresearchgate.net For instance, a study on zirconocenes with 2-(N-azolyl)indenyl ligands showed that adding methyl groups to the indenyl fragment led to a 2.3-fold increase in catalytic activity for ethylene polymerization when activated by methylaluminoxane (B55162) (MAO). acs.org The nature and position of these substituents can influence the catalyst's stability and the molecular weight distribution of the produced polyethylene (B3416737). researchgate.net The use of bulky groups on unbridged indenyl ligands has been explored, though it often leads to low molecular mass polypropenes at conventional temperatures. hhu.de
Table 2: Effect of Indenyl Ligand Substitution on Ethylene Polymerization This table is interactive. Click on headers to sort.
| Catalyst Type | Ligand Substitution | Co-catalyst | Key Finding | Reference |
|---|---|---|---|---|
| Zirconocene | 2-(N-azolyl)indenyl | MAO | Methyl substitution on the indenyl ring increased catalytic activity. | acs.org |
| Zirconocene | Germa-bridged indenyl | MAO | Resulted in polyethylene with a broad molecular weight distribution. | researchgate.net |
The indene scaffold is a valuable platform for the design of chiral ligands used in asymmetric catalysis. nih.gov This field focuses on creating enantiomerically pure compounds, which is crucial in pharmaceuticals and fine chemicals. nih.govacs.org Chiral indenyl-containing ligands, when complexed with transition metals like rhodium, can effectively induce asymmetry in a wide range of chemical transformations. nih.govsigmaaldrich.comarmchemfront.com
The development of C2-symmetric chiral diene ligands based on skeletons like bicyclo[2.2.1]hepta-2,5-diene has proven to be highly effective. sigmaaldrich.comarmchemfront.com More complex chiral ligands have been synthesized by incorporating elements of planar and helical chirality into a single molecule containing an indenide subunit. nih.gov For example, enantio- and diastereopure oxa acs.orghelicene-indene proligands have been prepared and used to form rhodium complexes. nih.gov These complexes have been successfully employed as catalysts in enantioselective C-H arylation reactions, affording axially chiral biaryls with high enantiomeric ratios. nih.gov The ability to systematically modify the indene core allows for the fine-tuning of the chiral environment around the metal center, leading to improved enantioselectivity in catalytic reactions. sigmaaldrich.com
Synthetic Intermediates for Complex Organic Molecules
The indene ring system is a versatile building block in organic synthesis. An efficient protocol for synthesizing new functionalized indenes involves the coupling reaction of allyl acetates with Grignard reagents, catalyzed by LiCuBr2, to yield 1-alkyl-1H-indenes-2-carboxylates. researchgate.net This demonstrates the utility of indene derivatives as intermediates for creating more complex structures with potential applications in functional materials. researchgate.net
Recently, a photoredox-enabled ring expansion reaction has been developed to insert a functionalized carbon atom into the indene core, yielding 2-substituted naphthalenes. nih.gov This method demonstrates remarkable functional group tolerance, allowing for the synthesis of a wide library of naphthalene (B1677914) derivatives, which are important motifs in many biologically active molecules and pharmaceutical products. nih.gov For instance, this strategy was used to access a derivative of the pharmaceutical adapalene. nih.gov The indene framework can also be a precursor in the proposed formation of polycyclic aromatic hydrocarbons (PAHs), such as indene itself, in astrophysical environments from precursor molecules like propyne. wikipedia.org These examples highlight the role of functionalized indenes as key intermediates for accessing diverse and complex molecular architectures. researchgate.netnih.gov
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways in organic chemistry, with a strong emphasis on sustainability and atom economy. jocpr.com Future research in the synthesis of 1-Cyclohexyl-5-methoxy-2-methyl-1H-indene and related structures will likely pivot towards methodologies that minimize waste and environmental impact.
Key areas of development include:
Catalytic Systems Based on Abundant Metals: A significant shift away from expensive and toxic heavy metal catalysts is anticipated. Research is now focusing on catalysts derived from earth-abundant and biocompatible metals such as cobalt and manganese. uva.nlacs.org For instance, cobalt-catalyzed metalloradical catalysis has been shown to be effective for the synthesis of substituted 1H-indenes. uva.nl Similarly, manganese-catalyzed alkylation of indenes using alcohols as alkylating agents represents a highly atom-economical approach. acs.org
One-Pot and Tandem Reactions: The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, significantly improves efficiency and reduces waste. An example is the one-pot synthesis of indene (B144670) from 1-indanone (B140024) using a tandem catalytic system. rsc.org
Reagentless and Solvent-Free Approaches: Innovations such as the reagentless, 100% atom-economical iodosulfenylation of alkynes highlight the potential for developing synthetic methods that drastically reduce the need for auxiliary chemicals. rsc.org The exploration of solvent-free or green solvent-based reaction conditions will also be a critical aspect of sustainable indene synthesis.
A hypothetical sustainable synthesis of This compound could involve a manganese-catalyzed coupling of a suitably substituted indene precursor with cyclohexyl alcohol, a process that would exhibit high atom economy.
Application of Machine Learning and Artificial Intelligence in Indene Research
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and discovery. researchgate.netmdpi.com In the context of indene research, these computational tools can be applied in several ways:
Predictive Modeling for Reaction Outcomes: ML algorithms can be trained on existing reaction data to predict the outcomes of new reactions, including yields and selectivity. nd.edu This can significantly reduce the number of experiments required to optimize the synthesis of compounds like This compound .
Retrosynthetic Analysis and Novel Pathway Discovery: AI-powered tools can propose novel and efficient retrosynthetic pathways for complex molecules, potentially uncovering more sustainable or higher-yielding routes than those conceived through traditional chemical intuition. researchgate.net
Catalyst and Materials Design: ML can accelerate the discovery of new catalysts by predicting their activity and selectivity for specific transformations. researchgate.net Furthermore, it can be used to predict the properties of novel indene derivatives, guiding the synthesis of materials with desired characteristics. nih.gov
The application of these technologies will enable a more data-driven and efficient approach to the synthesis and investigation of indene-based compounds.
Exploration of Novel Catalytic Systems and Reaction Conditions
The development of novel catalytic systems remains a cornerstone of innovation in organic synthesis. For indene derivatives, research is continuously exploring new catalysts and reaction conditions to improve efficiency, selectivity, and substrate scope.
Gold-Catalyzed Cyclizations: Gold catalysts have shown promise in the intramolecular hydroalkylation of ynamides to produce polysubstituted indenes under mild conditions. acs.org This methodology offers a unique entry point to densely functionalized indene cores.
Rhodium and Nickel-Catalyzed Annulations: Rhodium(I) catalysts have been effectively used in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. organic-chemistry.org Nickel-catalyzed carboannulation reactions of o-bromobenzyl zinc bromide with alkynes also provide a viable route to substituted indenes. organic-chemistry.org
Brønsted Acid Catalysis: The use of strong Brønsted acids like trifluoromethanesulfonic acid to catalyze the cyclization of diaryl- and alkyl aryl-1,3-dienes offers a metal-free approach to indene synthesis. organic-chemistry.org
Future work will likely focus on developing catalysts that are not only highly efficient but also tolerant to a wide range of functional groups, allowing for the synthesis of a diverse library of indene derivatives for various applications.
Advanced Spectroscopic Techniques for In-Situ Monitoring of Indene Reactions
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, intermediates, and catalyst behavior. numberanalytics.comspectroscopyonline.com
Time-Resolved and Spatially Resolved Spectroscopy: Techniques such as time-resolved infrared (IR) and Raman spectroscopy can track the concentration of reactants, products, and intermediates as a reaction progresses. numberanalytics.com This data is invaluable for elucidating reaction mechanisms and identifying rate-limiting steps.
X-ray Absorption and Emission Spectroscopy: Synchrotron-based techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) can provide detailed information about the electronic and geometric structure of catalysts under operating conditions. rsc.org This is particularly important for understanding the behavior of heterogeneous catalysts used in indene synthesis.
Integrated Spectroscopic Approaches: The combination of multiple in-situ techniques can provide a more comprehensive picture of a reaction. researchgate.net For example, combining spectroscopic methods with mass spectrometry can help to identify and quantify transient species.
By applying these advanced analytical methods to the synthesis of This compound , researchers can gain a more fundamental understanding of the reaction, leading to improved control and optimization.
Integration of Indene Derivatives into Nanomaterials and Supramolecular Assemblies
The unique structural and electronic properties of indene derivatives make them attractive building blocks for the construction of functional nanomaterials and supramolecular assemblies.
Functional Dyes and Probes: The indene core can be functionalized to create fluorescent dyes and probes for various imaging and sensing applications. The substituents on This compound could be tailored to tune its photophysical properties.
Organic Electronics: Indene-containing polymers and small molecules have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific substitution pattern of the target compound could influence its charge transport properties.
Self-Assembling Systems: The rigid indene scaffold can be incorporated into molecules designed to self-assemble into well-defined nanostructures, such as nanotubes, vesicles, or gels. These materials could have applications in drug delivery, tissue engineering, or catalysis.
Heterocycle Synthesis: Recent research has shown that indenes can be converted into other important heterocyclic structures, such as isoquinolines, through nitrogen atom insertion. researchgate.net This opens up new possibilities for creating diverse molecular architectures for materials science and medicinal chemistry. nih.gov
The exploration of these applications will drive the synthesis of novel indene derivatives with specific functionalities, expanding the utility of this important class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
